
3-Sulfanyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfanyl-L-tyrosine is a sulfur-containing derivative of the amino acid L-tyrosine It is characterized by the presence of a thiol group (-SH) attached to the third carbon of the tyrosine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanyl-L-tyrosine typically involves the introduction of a thiol group into the tyrosine molecule. One common method is the nucleophilic substitution reaction where L-tyrosine is treated with thiolating agents under controlled conditions. For example, the reaction of L-tyrosine with thiourea in the presence of a base can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic catalysis or microbial fermentation. These methods offer advantages in terms of selectivity, yield, and environmental sustainability. For instance, the use of tyrosine ammonia lyase (TAL) in combination with sulfur-containing substrates can facilitate the production of this compound under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Sulfanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Thiolating agents like thiourea or thioacetic acid are used under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various sulfur-containing derivatives.
Wissenschaftliche Forschungsanwendungen
3-Sulfanyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its role in protein modification and enzyme activity regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of biologically active molecules
Wirkmechanismus
The mechanism of action of 3-Sulfanyl-L-tyrosine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
L-Cysteine: Another sulfur-containing amino acid with a thiol group.
L-Methionine: Contains a sulfur atom but in the form of a thioether.
3-Bromo-L-tyrosine: A halogenated derivative of L-tyrosine.
Comparison:
Uniqueness: 3-Sulfanyl-L-tyrosine is unique due to the specific position of the thiol group on the tyrosine molecule, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
742639-25-4 |
|---|---|
Molekularformel |
C9H11NO3S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxy-3-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c10-6(9(12)13)3-5-1-2-7(11)8(14)4-5/h1-2,4,6,11,14H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
YUIMQARXTGWESJ-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)S)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)
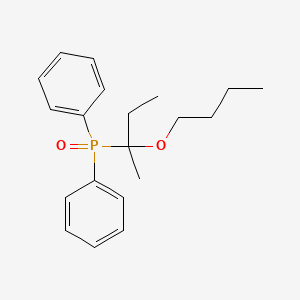
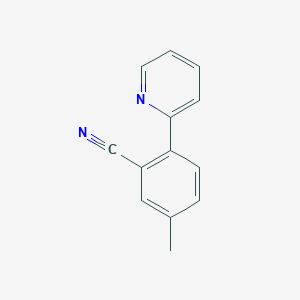
![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)
![O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate](/img/structure/B12532832.png)
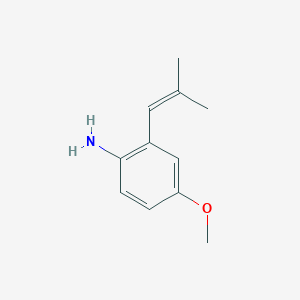



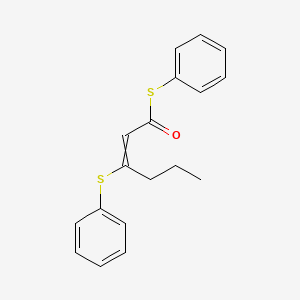
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
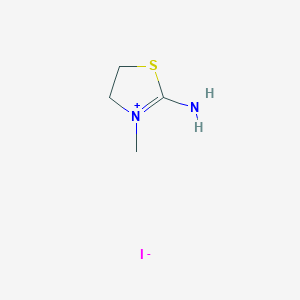
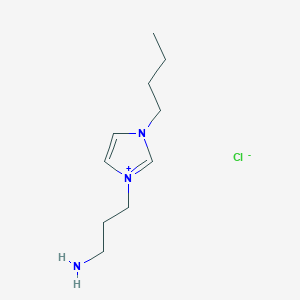
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
